2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-
Brand Name: Vulcanchem
CAS No.: 826991-22-4
VCID: VC17253269
InChI: InChI=1S/C9H9N3O2S/c1-10-7-3-2-6(14-7)8(13)12-9-11-4-5-15-9/h2-5,10H,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H9N3O2S
Molecular Weight: 223.25 g/mol

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-

CAS No.: 826991-22-4

Cat. No.: VC17253269

Molecular Formula: C9H9N3O2S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl- - 826991-22-4

Specification

CAS No. 826991-22-4
Molecular Formula C9H9N3O2S
Molecular Weight 223.25 g/mol
IUPAC Name 5-(methylamino)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Standard InChI InChI=1S/C9H9N3O2S/c1-10-7-3-2-6(14-7)8(13)12-9-11-4-5-15-9/h2-5,10H,1H3,(H,11,12,13)
Standard InChI Key NEJHUDYRWPXPLZ-UHFFFAOYSA-N
Canonical SMILES CNC1=CC=C(O1)C(=O)NC2=NC=CS2

Introduction

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the furan ring: This is achieved through cyclization reactions involving aldehydes or ketones.

  • Introduction of the thiazolyl group: The thiazole ring is added via condensation reactions with sulfur-containing reagents.

  • Amidation process: The carboxamide group is introduced through amide bond formation using an amine source.

Characterization methods include:

  • NMR Spectroscopy (¹H and ¹³C): Used to confirm the chemical environment of hydrogen and carbon atoms.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms molecular weight and purity.

  • IR Spectroscopy: Identifies functional groups through characteristic absorption bands.

Biological Activity

The structural features of 2-Furancarboxamide, 5-(methylamino)-N-2-thiazolyl-, particularly the thiazole and furan rings, indicate potential for bioactivity:

  • Antimicrobial Potential: Compounds containing thiazole rings often exhibit antibacterial and antifungal properties by interfering with microbial enzyme systems.

  • Anticancer Properties: The presence of heterocycles like thiazole suggests possible anticancer activity through inhibition of cell division or induction of apoptosis.

  • Anti-inflammatory Effects: Amides linked to aromatic systems are known to modulate inflammatory pathways.

Further experimental validation is required to confirm these activities.

Applications and Future Research

The compound's heterocyclic framework makes it a promising candidate for:

  • Drug Development: As a scaffold for designing antimicrobial or anticancer agents.

  • Biological Studies: Investigating its interaction with enzymes or receptors.

  • Material Science: Potential use in creating functional materials due to its aromaticity.

Future research should focus on:

  • Comprehensive pharmacological profiling.

  • Toxicological studies to assess safety.

  • Structural optimization to enhance activity.

Limitations and Challenges

  • Limited experimental data are available on this specific compound's biological activity.

  • The synthesis may involve multiple steps, increasing production costs.

  • Potential stability issues due to reactive functional groups like amides and heterocycles.

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